molecular formula C20H18ClNO4 B10945110 5-[(2-chlorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide

5-[(2-chlorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide

Cat. No.: B10945110
M. Wt: 371.8 g/mol
InChI Key: XKVNJZCMTXYFFH-UHFFFAOYSA-N
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Description

5-[(2-CHLOROPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a methylbenzyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-CHLOROPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-[(2-CHLOROPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-[(2-CHLOROPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-CHLOROPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-CHLOROPHENOXY)METHYL]-N-(4-METHOXYBENZYL)-2-FURAMIDE
  • 5-[(2-CHLOROPHENOXY)METHYL]-N-(4-METHYLBENZYL)-2-FURAMIDE

Uniqueness

5-[(2-CHLOROPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-[(4-methylphenyl)methoxy]furan-2-carboxamide

InChI

InChI=1S/C20H18ClNO4/c1-14-6-8-15(9-7-14)12-25-22-20(23)19-11-10-16(26-19)13-24-18-5-3-2-4-17(18)21/h2-11H,12-13H2,1H3,(H,22,23)

InChI Key

XKVNJZCMTXYFFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CONC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Origin of Product

United States

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